![molecular formula C34H54O11S2-2 B14271184 [(1S,3S,7S,9S,10S,12S,16S,18S,22R)-1,3,7-trimethyl-22-[(2-methyl-1-propan-2-ylcyclopropyl)methyl]-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate CAS No. 131010-93-0](/img/structure/B14271184.png)
[(1S,3S,7S,9S,10S,12S,16S,18S,22R)-1,3,7-trimethyl-22-[(2-methyl-1-propan-2-ylcyclopropyl)methyl]-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “[(1S,3S,7S,9S,10S,12S,16S,18S,22R)-1,3,7-trimethyl-22-[(2-methyl-1-propan-2-ylcyclopropyl)methyl]-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[182102,1803,1606,1507,12]tricosan-10-yl] sulfate” is a complex organic molecule with a unique structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the hexacyclic core, introduction of the sulfonate group, and attachment of the cyclopropyl moiety. Typical reaction conditions may include:
Formation of the hexacyclic core: This step might involve cyclization reactions using catalysts and specific temperature and pressure conditions.
Introduction of the sulfonate group: This could be achieved through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the cyclopropyl moiety: This step may involve cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions for industrial-scale production.
Purification processes: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
This compound may undergo various chemical reactions, including:
Oxidation: The sulfonate group could be oxidized to form sulfonic acids or other derivatives.
Reduction: Reduction reactions might target the cyclopropyl moiety or other functional groups.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under various conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example:
Oxidation: Sulfonic acids or sulfonate esters.
Reduction: Reduced forms of the cyclopropyl moiety or other functional groups.
Substitution: Substituted derivatives at the sulfonate group or other reactive sites.
科学研究应用
This compound could have various scientific research applications, including:
Chemistry: Studying its unique structure and reactivity, developing new synthetic methods, and exploring its potential as a building block for more complex molecules.
Biology: Investigating its biological activity, potential as a drug candidate, and interactions with biological macromolecules.
Medicine: Exploring its potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilizing its unique properties in materials science, catalysis, or as a specialty chemical in various industrial processes.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity and affecting biological pathways.
Interacting with cellular membranes: Altering membrane properties and affecting cellular functions.
Generating reactive intermediates: Leading to downstream effects on cellular processes.
相似化合物的比较
Similar Compounds
[(1S,3S,7S,9S,10S,12S,16S,18S,22R)-1,3,7-trimethyl-22-[(2-methyl-1-propan-2-ylcyclopropyl)methyl]-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate: A similar compound with slight variations in the functional groups or stereochemistry.
[(1S,3S,7S,9S,10S,12S,16S,18S,22R)-1,3,7-trimethyl-22-[(2-methyl-1-propan-2-ylcyclopropyl)methyl]-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] phosphate: A compound with a phosphate group instead of a sulfate group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, stereochemistry, and overall structure
属性
CAS 编号 |
131010-93-0 |
|---|---|
分子式 |
C34H54O11S2-2 |
分子量 |
702.9 g/mol |
IUPAC 名称 |
[(1S,3S,7S,9S,10S,12S,16S,18S,22R)-1,3,7-trimethyl-22-[(2-methyl-1-propan-2-ylcyclopropyl)methyl]-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate |
InChI |
InChI=1S/C34H56O11S2/c1-8-12-34-41-26-15-24-22-10-9-21-14-25(43-46(35,36)37)27(44-47(38,39)40)17-31(21,6)23(22)11-13-30(24,5)29(26)32(7,45-34)28(42-34)18-33(19(2)3)16-20(33)4/h19-29H,8-18H2,1-7H3,(H,35,36,37)(H,38,39,40)/p-2/t20?,21-,22?,23?,24-,25-,26-,27-,28+,29?,30-,31-,32+,33?,34?/m0/s1 |
InChI 键 |
DQHPCRQHRHUZAY-LQUUDOKISA-L |
手性 SMILES |
CCCC12O[C@H]3C[C@H]4C5CC[C@H]6C[C@@H]([C@H](C[C@@]6(C5CC[C@@]4(C3[C@](O1)([C@H](O2)CC7(CC7C)C(C)C)C)C)C)OS(=O)(=O)[O-])OS(=O)(=O)[O-] |
规范 SMILES |
CCCC12OC3CC4C5CCC6CC(C(CC6(C5CCC4(C3C(O1)(C(O2)CC7(CC7C)C(C)C)C)C)C)OS(=O)(=O)[O-])OS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propanedinitrile, [4-(trifluoromethyl)phenyl]-](/img/structure/B14271105.png)
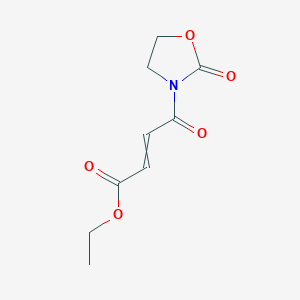
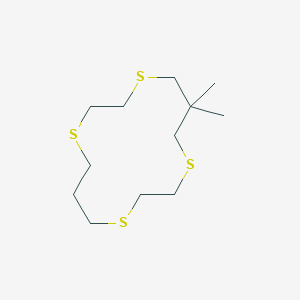
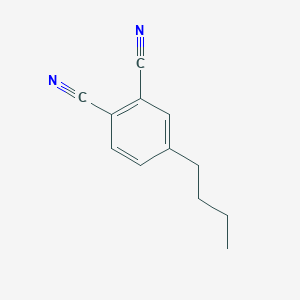
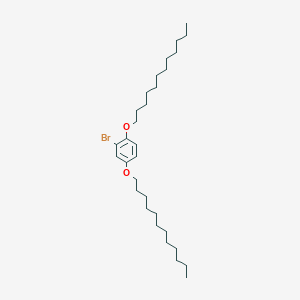
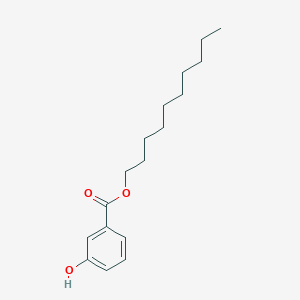
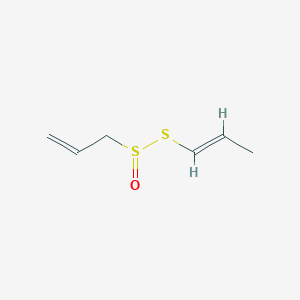
![1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene](/img/structure/B14271151.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine](/img/structure/B14271154.png)
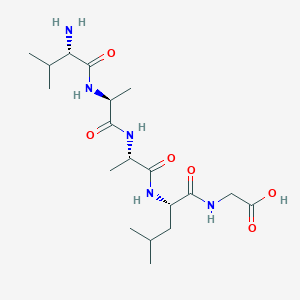

![Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide](/img/structure/B14271171.png)
![3-Oxo-N-propyl-1,4-diazaspiro[4.5]dec-1-ene-2-carboxamide](/img/structure/B14271178.png)
![N-[14-(4-Butylphenoxy)-3,6,9,12-tetraazatetradecan-1-YL]acetamide](/img/structure/B14271179.png)
